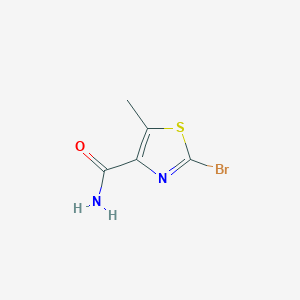

2-Bromo-5-methylthiazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2OS |

|---|---|

Molecular Weight |

221.08 g/mol |

IUPAC Name |

2-bromo-5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)8-5(6)10-2/h1H3,(H2,7,9) |

InChI Key |

LQFWVKPWECHLJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Methylthiazole 4 Carboxamide and Its Analogues

Established Synthetic Pathways for Thiazole-4-carboxamide (B1297466) Derivatives

The construction of the thiazole-4-carboxamide scaffold can be approached through both traditional multistep procedures and more streamlined one-pot syntheses.

Conventional Multistep Approaches

Conventional methods for the synthesis of thiazole-4-carboxamide derivatives, including 2-bromo-5-methylthiazole-4-carboxamide, typically involve a sequential process. A key strategy begins with the synthesis of the corresponding thiazole-4-carboxylic acid precursor. For instance, 2-bromo-5-methylthiazole-4-carboxylic acid can be synthesized and subsequently converted to the desired carboxamide.

The conversion of the carboxylic acid to the carboxamide is a standard organic transformation. This can be achieved by first activating the carboxylic acid, for example, by converting it into an acyl chloride. In a typical procedure, 2-bromo-5-methylthiazole-4-carboxylic acid is suspended in an anhydrous solvent like dichloromethane (B109758) (DCM), and a catalytic amount of dimethylformamide (DMF) is added. Treatment with a reagent such as oxalyl chloride then yields the corresponding acyl chloride. This reactive intermediate is then reacted with an appropriate amine to form the final carboxamide product. guidechem.com

The Hantzsch thiazole (B1198619) synthesis is another fundamental and widely used method for constructing the thiazole ring. nih.govresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of derivatives of the target compound, a suitably substituted α-haloketone would be reacted with a thioamide. The resulting thiazole could then be further modified, for instance, through bromination and subsequent elaboration of a substituent at the 4-position to the carboxamide. The Hantzsch synthesis has been adapted for use in microreactor systems, allowing for efficient and controlled reactions. rsc.org

Expedient One-Pot Synthesis Protocols

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of thiazole derivatives. These methods combine multiple reaction steps into a single operation without the isolation of intermediates. Multi-component reactions (MCRs) are particularly valuable in this regard, allowing for the rapid assembly of complex molecules from simple starting materials. researchgate.netscilit.com

Advanced Synthetic Techniques Applicable to Brominated Thiazoles

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced techniques are highly applicable to the synthesis of brominated thiazoles like this compound.

Green Chemistry Methodologies for Thiazole Synthesis

Green chemistry principles focus on minimizing the environmental impact of chemical processes. In the context of thiazole synthesis, this has led to the development of methods that utilize greener solvents, catalysts, and energy sources.

Ultrasound-Promoted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative to conventional heating. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of thiazole derivatives. nih.govtandfonline.commdpi.com This method has been successfully used in the Hantzsch synthesis and other reactions to create thiazole-containing compounds, often under milder conditions than traditional methods. nih.govwisdomlib.orgresearchgate.net

Chemoenzymatic Synthetic Routes for Thiazole Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild, environmentally friendly conditions.

Lipase-Catalyzed Synthesis: Lipases are versatile enzymes that can be used to catalyze a variety of reactions, including the formation of amides. A novel approach to thiazole synthesis involves a lipase-catalyzed reaction, which can be further enhanced with ultrasound assistance. rsc.orgbohrium.comresearchgate.netrsc.org This method represents a greener alternative to traditional chemical synthesis. rsc.org While direct enzymatic synthesis of this compound has not been extensively reported, lipases could potentially be employed in the amidation step, offering a mild and selective method for the final transformation.

A one-pot chemoenzymatic multicomponent synthesis of thiazole derivatives has also been developed using trypsin from porcine pancreas as a catalyst. nih.gov This approach provides high yields under mild conditions and demonstrates the potential of enzymes in constructing the thiazole core. nih.gov

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of this compound, strategic derivatization is essential for conducting Structure-Activity Relationship (SAR) studies. SAR studies help in identifying the key structural features responsible for the biological activity of a compound and in optimizing its properties. ijper.orgrsc.org

The general structure of this compound offers several points for modification:

The Carboxamide Group: The amide nitrogen can be substituted with a wide variety of alkyl, aryl, or heterocyclic groups. This allows for the exploration of how different substituents at this position affect biological activity.

The Thiazole Ring: The methyl group at the 5-position can be replaced with other small alkyl groups or functional groups to probe the steric and electronic requirements in this region.

The Bromo Group: The bromine atom at the 2-position is a versatile handle for further chemical transformations. It can be replaced by other functional groups through cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Bioisosteric Replacement: A key strategy in SAR studies is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. nih.gov For the carboxamide moiety, various bioisosteres can be considered to improve pharmacokinetic properties or to explore different binding interactions. For example, the amide could be replaced with heterocycles like oxadiazoles (B1248032) or triazoles. nih.govdrughunter.comresearchgate.net

By systematically modifying these positions and evaluating the biological activity of the resulting analogues, a comprehensive SAR profile can be established. This information is invaluable for the design of more potent and selective therapeutic agents. nih.govacs.orgnih.govresearchgate.nettandfonline.comtandfonline.com

Halogenation Patterns on the Thiazole Ring

The thiazole ring of this compound is fully substituted at all available carbon positions (C2, C4, and C5). Consequently, direct electrophilic halogenation on the aromatic ring is not feasible, as there are no hydrogen atoms to be replaced by a halogen. Further halogenation would necessitate significantly more forcing conditions that could lead to ring-opening, decomposition, or an ipso-substitution, where an existing substituent is replaced. However, such ipso-substitutions are not commonly reported for thiazoles under standard halogenation conditions.

While the thiazole ring itself is saturated with substituents, radical halogenation could potentially occur on the C5-methyl group. This type of reaction, typically initiated by light or radical initiators using reagents like N-bromosuccinimide (NBS), would result in the formation of a bromomethyl group at the C5 position. This transformation would provide a new reactive handle for subsequent nucleophilic substitutions.

Modifications at the Carboxamide Moiety

The carboxamide group at the C4 position is a key site for introducing structural diversity. The primary amide (-CONH₂) can be readily converted into a wide range of secondary and tertiary amides through various coupling reactions. This is typically achieved by first hydrolyzing the amide to the corresponding carboxylic acid (2-bromo-5-methylthiazole-4-carboxylic acid) and then coupling it with a desired primary or secondary amine using standard peptide coupling reagents.

Common coupling agents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or propylphosphonic anhydride (B1165640) (T3P). These methods facilitate the formation of an amide bond under mild conditions, allowing for the introduction of various alkyl, aryl, and heteroaryl substituents on the amide nitrogen.

For instance, the synthesis of a series of N-substituted 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives has been reported, showcasing the versatility of this approach. mdpi.com Although the core structure is different, the synthetic strategy is directly applicable to this compound. The reaction involves activating the carboxylic acid intermediate and then reacting it with a diverse set of substituted anilines or aliphatic amines to yield the target N-substituted carboxamides. mdpi.com

| Amine Coupling Partner | Coupling Reagent | Resulting N-Substituted Carboxamide Moiety | Reference |

| 4-Chloro-2-methylaniline | Thionyl chloride, then amine | N-(4-chloro-2-methylphenyl)carboxamide | mdpi.com |

| 2,4-Dichloroaniline | Thionyl chloride, then amine | N-(2,4-dichlorophenyl)carboxamide | mdpi.com |

| Cyclohexylamine | EDC, HOBt | N-cyclohexylcarboxamide | nih.gov |

| Ethanaminium chloride | EDC, HOBt | N-ethylcarboxamide | nih.gov |

This table presents examples of modifications analogous to what could be performed on the this compound scaffold based on established synthetic protocols for similar thiazole carboxamides.

Introduction of Diverse Substituents on the Thiazole Core

The bromine atom at the C2 position of the thiazole ring is the most versatile site for introducing a wide array of substituents. The electron-deficient nature of the C2 position makes the C-Br bond susceptible to various metal-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical diversity of the core structure.

Palladium-Catalyzed Cross-Coupling Reactions: The C2-bromo substituent is an excellent handle for numerous palladium-catalyzed reactions, which are fundamental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves coupling the 2-bromothiazole (B21250) derivative with an organoboron compound (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. It is a highly reliable method for forming C-C bonds to introduce aryl or vinyl groups at the C2 position.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the 2-bromothiazole. Negishi coupling is known for its high functional group tolerance and is effective for introducing alkyl, aryl, and vinyl substituents. nih.gov

Stille Coupling: This method utilizes organotin reagents (stannanes) as the coupling partners. It is particularly useful for introducing a wide range of substituents under mild conditions. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes at the C2 position by coupling them with the 2-bromothiazole using a palladium catalyst and a copper(I) co-catalyst. nih.gov

These cross-coupling reactions exhibit high regioselectivity, with the reaction occurring preferentially at the more electron-deficient C2 position over other potential sites. researchgate.netnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Group Introduced at C2 | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl | nih.gov |

| Negishi | Alkylzinc halide | Pd(PPh₃)₄ | Alkyl | nih.gov |

| Stille | Arylstannane | Pd(PPh₃)₄ | Aryl | nih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl | nih.gov |

This table summarizes common cross-coupling reactions applicable to the C2-bromo position of the thiazole core, based on established methodologies for 2-bromothiazoles.

In addition to palladium-catalyzed reactions, copper-catalyzed C-S cross-coupling has also been employed to react brominated benzothiazoles with various thiols, suggesting a viable route for introducing thioether linkages at the C2 position. rsc.org

Molecular Mechanisms of Action and Target Identification for 2 Bromo 5 Methylthiazole 4 Carboxamide Analogues

Enzymatic Inhibition Studies

The thiazole (B1198619) ring is a prominent feature in many enzyme inhibitors, and analogues of 2-Bromo-5-methylthiazole-4-carboxamide are no exception. These compounds have been shown to interact with and inhibit several key enzymes implicated in various disease states through diverse binding mechanisms.

Interaction with Specific Enzymes

Research has identified several enzymes that are potently inhibited by thiazole-containing compounds, including analogues of this compound.

β-ketoacyl-ACP synthase (mtFabH): This enzyme is crucial for the fatty acid synthesis (FAS-II) system in Mycobacterium tuberculosis. Analogues based on a 2-aminothiazole-4-carboxylate scaffold have been developed as inhibitors of mtFabH. For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with a half-maximal inhibitory concentration (IC₅₀) of 2.43 ± 0.13 µM. nih.govnih.gov This finding highlights the potential of this chemical class in developing new anti-tubercular agents.

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcriptional elongation and a promising target in oncology. A series of 4-thiazol-2-anilinopyrimidine derivatives have been identified as highly potent and selective CDK9 inhibitors. nih.gov One of the most selective compounds, 12u , inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity against the closely related CDK2. nih.gov

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes. Analogues derived from a benzo[d]thiazole-sulfonamide scaffold have shown potent inhibitory activity against several human (h) CA isoforms. Notably, a bromo-derivative of 2-amino-benzothiazole-5-sulfonamide was identified as a highly effective inhibitor of hCA II, with an inhibition constant (Kᵢ) of 7.8 nM, and also showed potent, equipotent to reference drug, inhibition of hCA VII. nih.gov While studies have focused on isoforms like hCA I, II, VII, and IX, the activity of these analogues against other isoforms such as Carbonic Anhydrase III remains an area for further investigation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Various thiazole derivatives have been developed as VEGFR-2 inhibitors. mdpi.com For example, a compound featuring a 4-chlorophenylthiazole ring was reported to inhibit the kinase activity of VEGFR-2 with an IC₅₀ value of 51.09 nM. mdpi.com Another thiazole derivative, compound 4c , showed inhibitory activity against the VEGFR-2 enzyme with an IC₅₀ of 0.15 µM. mdpi.com

| Enzyme Target | Analogue Class/Compound | Inhibitory Concentration | Reference |

|---|---|---|---|

| β-ketoacyl-ACP synthase (mtFabH) | Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | IC₅₀ = 2.43 ± 0.13 µM | nih.govnih.gov |

| Cyclin-Dependent Kinase 9 (CDK9) | Compound 12u (4-thiazol-2-anilinopyrimidine derivative) | IC₅₀ = 7 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | Bromo-derivative of 2-amino-benzothiazole-5-sulfonamide | Kᵢ = 7.8 nM | nih.gov |

| VEGFR-2 | Compound with 4-chlorophenylthiazole ring | IC₅₀ = 51.09 nM | mdpi.com |

| VEGFR-2 | Compound 4c (thiazole derivative) | IC₅₀ = 0.15 µM | mdpi.com |

Kinetic and Mechanistic Characterization of Enzyme Binding

Understanding how these analogues bind to their target enzymes is crucial for optimizing their inhibitory activity and selectivity.

mtFabH: Docking studies revealed that the 2-aminothiazole-4-carboxylate scaffold fits into the mtFabH active site where the carboxyl group of the thiazole ring forms hydrogen bonds with the backbone NH of Cys112, and the 2-amino group interacts with the imidazole (B134444) ring of His244. plos.org For derivatives like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, it was proposed that the bromoacetamido substituent places the thiol group of Cys112 in a position to be alkylated through a nucleophilic SN2 reaction, potentially leading to irreversible inhibition of the enzyme. researchgate.net

CDK9: Thiazole-containing inhibitors of CDK9 have been shown to act in an ATP-competitive manner. nih.gov X-ray crystallography studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine inhibitors bound to CDKs reveal that the core heterocyclic system occupies the ATP binding site. acs.org The inhibitor forms crucial hydrogen bonds with the kinase hinge region, with the pyrimidine (B1678525) N1 atom accepting a hydrogen bond from the peptide nitrogen of Cys106 in CDK9. acs.org The thiazole moiety itself can adopt multiple conformations within the active site, and its presence can stabilize unique conformations of active site residues like Lys48. acs.org

VEGFR-2: The binding mechanism for thiazole-based VEGFR-2 inhibitors typically involves interaction with key residues in the kinase domain. Molecular docking studies have shown that the nitrogen atom of the thiazole ring can form hydrogen bonds with the side chain of Asp1046, while other parts of the molecule interact with residues such as Cys919. nih.gov These inhibitors are often designed as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, thereby locking it in a non-functional state. nih.gov

Receptor-Mediated Activities

Beyond direct enzyme inhibition, analogues of this compound can also function as modulators of cell surface receptors, such as G-protein coupled receptors (GPCRs).

TGR5 Agonism: Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, is a therapeutic target for metabolic diseases. A series of 4-phenoxythiazol-5-carboxamides, which are structurally related to the core compound of interest, were developed as highly potent TGR5 agonists. Extensive structure-activity relationship (SAR) studies led to the identification of 2-methyl-thiazole derivatives that displayed the best in vitro potency toward human TGR5, with half-maximal effective concentration (EC₅₀) values of approximately 1 nM. This demonstrates that the thiazole-carboxamide scaffold can be effectively utilized to achieve potent agonism at a therapeutically relevant GPCR.

Perturbation of Cellular Pathways and Signaling Networks

By interacting with specific enzymes and receptors, these thiazole analogues can trigger significant downstream effects on cellular signaling pathways, often leading to potent cellular responses like apoptosis or cell cycle arrest.

CDK9 Inhibition Pathway: Inhibition of CDK9 by thiazole analogues directly impacts the transcription of short-lived anti-apoptotic proteins. Treatment of cancer cells with the selective CDK9 inhibitor 12u led to reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, confirming cellular target engagement. nih.gov This transcriptional repression resulted in the downregulation of the anti-apoptotic protein Mcl-1, which in turn led to the induction of apoptosis, as indicated by PARP cleavage. nih.gov

VEGFR-2 Inhibition Pathway: Thiazole-based inhibitors targeting VEGFR-2 disrupt angiogenesis signaling, a critical pathway for tumor growth. mdpi.com In cancer cells, these compounds can induce apoptosis and cause cell cycle arrest. mdpi.comresearchgate.net For example, one potent thiazole derivative was shown to arrest the cell cycle at the G1 and G2/M phases. researchgate.net Mechanistically, this was linked to an increase in the level of the tumor suppressor protein p53 and a reduction in the mitochondrial membrane potential, events that are indicative of the intrinsic apoptosis pathway being activated. researchgate.net

Utility in Proteomics Research

The structural versatility of the thiazole core makes it a valuable platform for developing chemical probes for proteomics research. These tools are used to identify and validate drug targets, assess target engagement, and profile enzyme activity on a proteome-wide scale.

Activity-Based Protein Profiling (ABPP): Thiazole-based inhibitors can be converted into activity-based probes (ABPs). nih.gov These probes typically consist of the core inhibitor scaffold (the recognition element), a reactive group (or "warhead") that covalently binds to the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification. nih.gov Such probes allow for the direct monitoring of enzyme activity in complex biological samples, like cell lysates or even living organisms. nih.gov They are instrumental in confirming that a drug engages its intended target in a cellular context and can reveal potential off-targets. nih.gov

Target Engagement and Occupancy Probes: Fluorescently tagged versions of thiazole inhibitors can be synthesized to directly visualize compound binding to a purified protein or to quantify target engagement in cells. Thiazole-containing dyes, such as Thiazole Orange, are well-known fluorescent probes whose emission properties change upon binding to biomolecules, making them useful for developing "turn-on" sensors. mdpi.comnih.gov

PROTAC and Molecular Glues: The thiazole scaffold can be incorporated into more complex molecules like proteolysis-targeting chimeras (PROTACs). A PROTAC links an inhibitor that binds to a target protein with a ligand for an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. For example, THAL-SNS-032 is a selective CDK9 degrader created by linking a CDK-binding ligand (SNS-032, which contains a thiazole ring) to a thalidomide (B1683933) derivative that binds the E3 ligase Cereblon. nih.gov This approach converts a multi-targeted inhibitor into a selective degrader, offering a distinct and often more durable pharmacological effect compared to simple inhibition. nih.gov

Structure Activity Relationship Sar Investigations and Rational Design Principles

Correlating Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific parts of a molecule contribute to its interaction with a biological target. For the 2-bromo-5-methylthiazole-4-carboxamide scaffold, SAR investigations have focused on understanding the roles of the thiazole (B1198619) ring substituents and the carboxamide moiety.

The substituents on the thiazole ring are crucial determinants of a compound's biological profile. The presence of a bromine atom, a common halogen in medicinal chemistry, can significantly influence a molecule's potency and metabolic stability. In the development of thiazole-based stilbene (B7821643) analogs as DNA topoisomerase IB inhibitors, a compound featuring a 5-bromo-thiazole scaffold demonstrated potent activity, suggesting the bromo group is important for the compound's inhibitory function. nih.gov The high activity observed in certain dihydrobenzothiazole derivatives has also been attributed in part to the presence of a bromo group. mdpi.com

The methyl group also plays a significant role in modulating bioactivity. In the design of novel thiazole carboxamide derivatives as COX inhibitors, the introduction of a methyl group onto the thiazole ring was found to positively impact the compound's geometrical conformation. acs.org This structural alteration improved the molecule's fit within the target's binding site, leading to a notable enhancement in inhibitory potency. acs.org The presence of a methyl group on a thiazole ring, acting as an electron-donating group, has been correlated with increased cytotoxic activity in other contexts as well. mdpi.com

The carboxamide group is a key functional component that can be readily modified to explore and optimize interactions with a biological target. In the development of inhibitors for the kinesin HSET (KIFC1), a series of analogs based on a 2-(propanamido)-4-methylthiazole-5-carboxylate core were synthesized to probe the impact of the amide substituent. nih.gov

Initial findings showed that a compound with a 3-methylbenzamide (B1583426) moiety was a potent inhibitor. nih.gov Subsequent modifications to this benzamide (B126) portion of the molecule revealed strict structural requirements for maintaining activity. For instance, moving the methyl group from the meta (3) to the para (4) position on the phenyl ring retained activity, but moving it to the ortho (2) position resulted in a seventy-fold decrease in potency. nih.gov Furthermore, replacing the 3-methylbenzamide with simpler groups like acetamide (B32628) or benzamide, or with a saturated cyclohexane (B81311) carboxamide, completely eliminated the inhibitory activity. nih.gov This indicates that the size, electronics, and specific substitution pattern of the group attached to the amide are critical for target affinity. nih.gov

Table 1: SAR of Carboxamide Moiety Modifications on HSET Inhibition Data sourced from a study on 2-(propanamido)-4-methylthiazole-5-carboxylate analogs. nih.gov

| Compound Analogue | Modification to Benzamide Moiety | HSET Inhibition IC₅₀ (µM) |

| Reference Compound | 3-Methylbenzamide | 0.23 |

| Analogue 4 | 4-Methylbenzamide | 0.25 |

| Analogue 3 | 2-Methylbenzamide | 16 |

| Analogue 6 | 3-Chlorobenzamide | >50 |

| Analogue 8 | Acetamide | >50 |

| Analogue 9 | Benzamide | >50 |

| Analogue 10 | Cyclohexane carboxamide | >50 |

Bioisosteric Replacement Strategies in Thiazole Carboxamide Optimization

Bioisosteric replacement is a widely used strategy in drug discovery to optimize a lead compound's potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physical and chemical characteristics. researchgate.netdrughunter.com This approach has been successfully applied to the optimization of thiazole carboxamides.

Another study investigating HSET inhibitors explored the replacement of an ethyl ester substituent with an isosteric amide; however, in this specific instance, the modification resulted in a loss of activity. nih.gov This highlights that the success of bioisosteric replacements is highly context-dependent and must be empirically validated for each specific molecular scaffold and biological target. drughunter.com

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery heavily relies on computational methods to guide the synthesis and optimization of new therapeutic agents. These approaches are generally categorized as either ligand-based or structure-based. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of other molecules that bind to the target, using techniques like 3D quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling to build predictive models for designing new compounds. nih.gov

Structure-based drug design, conversely, utilizes the known 3D structure of the target protein, often obtained through X-ray crystallography. nih.gov This allows for a more direct and rational approach to inhibitor design. For example, in the optimization of a 2-aminothiazole-4-carboxamide (B58295) series of CHK1 inhibitors, the X-ray crystal structure of a lead compound bound to the CHK1 protein was determined. nih.gov This structure revealed a 'U-shaped' binding conformation and detailed the key interactions between the inhibitor and the ATP binding site of the protein. nih.gov This structural information was then used to guide further design efforts, leading to the discovery of compounds with significantly improved cell-based activity and high selectivity. nih.gov

Preclinical Research Applications and Translational Prospects of 2 Bromo 5 Methylthiazole 4 Carboxamide

Role as a Building Block and Key Intermediate in Organic Synthesis

2-Bromo-5-methylthiazole-4-carboxamide is a versatile heterocyclic compound that can serve as a valuable building block in the synthesis of more complex molecules. The bromine atom at the 2-position of the thiazole (B1198619) ring is a key functional group that allows for a variety of chemical transformations, making it an important intermediate in organic synthesis.

The reactivity of the bromine atom enables its participation in a range of coupling reactions, such as Suzuki or Stille coupling, which are instrumental in forming carbon-carbon bonds. This allows for the introduction of various substituents at the 2-position, leading to a diverse array of derivatives. Additionally, the bromine can be substituted by nucleophiles like amines or thiols, further expanding the synthetic possibilities.

The carboxamide group at the 4-position and the methyl group at the 5-position also influence the reactivity of the molecule and can be involved in or direct further chemical modifications. The presence of these functional groups in a specific arrangement on the thiazole core makes this compound a tailored starting material for the synthesis of targeted molecules in medicinal and materials science research. The parent compound, 2-Bromo-5-methylthiazole, is recognized as a useful building block for introducing the 5-methylthiazole (B1295346) moiety into larger structures. nih.gov

Development of Novel Pharmaceutical Candidates

Thiazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. While direct studies on This compound are not extensively documented, its structural features suggest potential for development into novel pharmaceutical candidates.

The thiazole ring is a common scaffold in drugs with antimicrobial, anti-inflammatory, and anticancer properties. For instance, various thiazole derivatives have been investigated for their efficacy against different cancer cell lines. nih.govguidechem.com The development of such compounds often involves modifying the substituents on the thiazole ring to optimize their biological activity and pharmacokinetic properties.

The "2-bromo" and "4-carboxamide" functionalities on the 5-methylthiazole core of the target compound provide handles for medicinal chemists to generate libraries of new chemical entities for biological screening. The exploration of derivatives of the closely related isomer, 2-bromo-4-methylthiazole-5-carboxamide, has shown that modifications to the thiazole ring can enhance cytotoxic activity against various cancer cell lines.

Table 1: Examples of Thiazole Derivatives and Their Preclinical Pharmaceutical Research Applications

| Compound/Derivative Class | Therapeutic Area | Research Focus |

| Thiazole-based compounds | Oncology | Inhibition of tumor growth through various cellular mechanisms. |

| Thiazole carboxamides | Infectious Diseases | Development of new antimicrobial agents. |

| Aminothiazoles | Neurology | Exploration of neuroprotective effects. |

Contributions to Agrochemical Research and Development

The thiazole moiety is also a critical component in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. The specific arrangement of functional groups in This compound suggests its potential as a scaffold for the discovery of new crop protection agents.

The development of novel agrochemicals is driven by the need for more effective and environmentally benign solutions to control pests and diseases. The systematic modification of the thiazole core, including the introduction and alteration of substituents at various positions, can lead to the identification of compounds with potent and selective activity against target organisms.

For example, the parent compound, 2-Bromo-5-methylthiazole, is used in the synthesis of agrochemicals. nih.gov The addition of the carboxamide group, as seen in the target molecule, can significantly influence the biological activity and physical properties of the resulting compounds, potentially leading to improved efficacy or a more favorable environmental profile.

Lead Optimization and Compound Profiling in Preclinical Settings

In the process of drug and agrochemical discovery, lead optimization is a critical step where an initial "hit" compound is chemically modified to improve its desired properties. Should This compound or its derivatives show promising biological activity, it would become a lead compound for further optimization.

The structure of this compound offers several points for modification. The bromine atom can be replaced with a variety of other functional groups to explore structure-activity relationships (SAR). The carboxamide can be modified to alter solubility, hydrogen bonding capacity, and metabolic stability. The methyl group could also be altered to probe its influence on binding to a biological target.

Preclinical profiling of such optimized compounds would involve a battery of in vitro and in vivo tests to assess their efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). This comprehensive profiling is essential to identify the most promising candidates for further development.

Table 2: Key Parameters in Preclinical Compound Profiling

| Parameter | Description | Importance |

| Efficacy | The ability of the compound to produce the desired biological effect in preclinical models. | Determines the potential therapeutic or agrochemical benefit. |

| Selectivity | The compound's ability to interact with the intended target without affecting other molecules in the system. | Reduces the likelihood of off-target effects and toxicity. |

| Pharmacokinetics (ADME) | The study of how the body absorbs, distributes, metabolizes, and excretes the compound. | Crucial for determining the appropriate dosing regimen and predicting the compound's behavior in humans or the environment. |

| Toxicity | The assessment of the compound's potential to cause harm. | A primary consideration for the safety of a potential new product. |

Advanced Research Methodologies and Computational Approaches

Spectroscopic and Spectrometric Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and purity assessment of synthesized thiazole (B1198619) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In derivatives of 2-Bromo-5-methylthiazole-4-carboxamide, ¹H NMR can identify protons associated with the methyl group, the carboxamide group, and any substituents on the aromatic rings. For instance, in related thiazole carboxamides, the methyl protons typically appear as a singlet in the δ 2.3–2.8 ppm range, while the carboxamide (NH₂) protons can be observed as broad singlets between δ 7.5–8.0 ppm, depending on the solvent and concentration.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound. The presence of a bromine atom is distinctly characterized by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, which is a signature pattern for bromine. mdpi.com For example, mass spectrometry of a similar compound, methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate, revealed a molecular ion (M+Na⁺) peak at m/z 287 along with an isotope peak at m/z 289, confirming the presence of a single bromine atom. mdpi.com

Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups. The C=O stretch of the amide group and the N-H bending are characteristic peaks that confirm the presence of the carboxamide moiety.

Table 1: Representative Spectroscopic Data for Thiazole Carboxamide Derivatives

| Technique | Functional Group / Atom | Typical Observation |

|---|---|---|

| ¹H NMR | Methyl Protons (-CH₃) | Singlet, ~δ 2.3-2.8 ppm |

| ¹H NMR | Carboxamide Protons (-CONH₂) | Broad Singlet, ~δ 7.5-8.0 ppm |

| ¹³C NMR | Amide Carbonyl (C=O) | Resonance at ~160-170 ppm |

| Mass Spectrometry (MS) | Bromine Isotope Pattern | M+ and M+2 peaks of nearly equal intensity |

| FTIR Spectroscopy | Amide Carbonyl (C=O) Stretch | ~1650-1690 cm⁻¹ |

| FTIR Spectroscopy | Amine (N-H) Stretch | ~3370 cm⁻¹ |

X-ray Crystallography for Molecular Structure and Ligand-Target Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. For brominated thiazole compounds, crystallographic studies can reveal key structural features and non-covalent interactions, such as halogen bonding.

Studies on related structures like 2,4-dibromothiazole (B130268) and 2,4-diacetyl-5-bromothiazole have demonstrated the utility of this technique. researchgate.netst-andrews.ac.uk For 2,4-diacetyl-5-bromothiazole, the crystal structure was found to be dominated by both intramolecular and intermolecular halogen bonding between the bromine atom and carbonyl oxygen atoms. researchgate.netst-andrews.ac.uk Such information is vital for understanding the solid-state packing of these molecules and their potential interactions with biological targets. When a ligand-target complex can be crystallized, X-ray diffraction provides definitive evidence of the binding mode, validating or refining computational predictions.

Table 2: Crystallographic Data for a Related Bromothiazole Derivative (2,4-diacetyl-5-bromothiazole)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040 (2) |

| b (Å) | 8.254 (5) |

| c (Å) | 13.208 (8) |

| α (°) | 96.191 (17) |

| β (°) | 93.865 (16) |

| γ (°) | 94.067 (11) |

Data sourced from studies on 2,4-diacetyl-5-bromothiazole. researchgate.netst-andrews.ac.uk

Computational Chemistry Applications

Computational chemistry provides powerful tools for predicting and explaining the chemical behavior and biological activity of molecules like this compound. These methods complement experimental research by offering insights at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a thiazole carboxamide derivative, might interact with the active site of a biological target like an enzyme or receptor.

In studies of similar thiazole carboxamide derivatives, docking simulations have been used to investigate their binding to targets like cyclooxygenase (COX) enzymes. nih.gov These simulations can predict binding affinities (docking scores) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com For example, docking studies of thiazole carboxamides against COX enzymes revealed docking scores ranging from -5.49 to -6.58 for COX-2, indicating favorable binding potential. nih.gov

Table 3: Example Molecular Docking Scores for Thiazole Carboxamide Derivatives Against COX Enzymes

| Compound Type | COX-1 Docking Score | COX-2 Docking Score |

|---|---|---|

| Thiazole Carboxamide Derivative 1 | -4.99 | -5.49 |

| Thiazole Carboxamide Derivative 2 | -5.52 | -6.58 |

| Celecoxib (Reference) | -10.86 | -11.28 |

Data from a study on related thiazole carboxamide derivatives. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a wide range of molecular properties, including optimized geometry, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on related acetamide (B32628) derivatives have been used to calculate properties like dipole moments and local reactivity indices (Fukui functions), which help in understanding the sites most susceptible to nucleophilic or electrophilic attack. nih.gov These theoretical calculations are crucial for rationalizing the molecule's behavior and for designing derivatives with improved electronic properties. researchgate.net

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often performed on ligand-protein complexes predicted by molecular docking. These simulations provide insights into the stability of the complex and the dynamic behavior of the ligand within the binding site. samipubco.com

By simulating the complex in a solvated environment for nanoseconds or longer, researchers can assess the stability of key interactions (like hydrogen bonds) and observe any conformational changes in the ligand or protein. samipubco.comnih.gov This helps to validate the docking poses and provides a more realistic understanding of the binding event than the static picture offered by docking alone. samipubco.com

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While specific HTS campaigns leading to the discovery of this compound are not detailed in the provided literature, HTS is a fundamental methodology for identifying initial "hit" compounds with a desired therapeutic effect.

In a typical HTS workflow, a library containing thousands to millions of compounds is tested against a biological target using a specific assay, often in a 96-well or higher-density plate format. nih.gov Compounds that show activity are selected as "hits." These hits, which could include scaffolds like the thiazole carboxamide core, then undergo further validation and optimization through medicinal chemistry efforts. The advanced characterization and computational methods described above are subsequently employed to develop these initial hits into more potent and selective lead compounds.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Methylthiazole 4 Carboxamide

Identification of Novel Therapeutic Targets

The therapeutic potential of 2-Bromo-5-methylthiazole-4-carboxamide and its derivatives is an area ripe for extensive investigation. The thiazole (B1198619) nucleus is a component of several clinically approved drugs, indicating its significance as a pharmacophore. Future research should aim to move beyond preliminary antimicrobial and anticancer screenings to identify specific molecular targets and elucidate mechanisms of action.

Potential Therapeutic Areas and Targets:

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | Protein Kinases (e.g., c-Met, EGFR, VEGFR-2, BRAFV600E), Tubulin, Cyclooxygenase (COX) Enzymes | Thiazole derivatives have shown inhibitory activity against various kinases involved in cancer signaling pathways and can interfere with microtubule dynamics by targeting tubulin. scispace.comnih.govresearchgate.net |

| Infectious Diseases | Bacterial and Fungal Metabolic Enzymes | The compound can disrupt essential metabolic processes in microorganisms, offering a broad-spectrum antimicrobial effect. wikipedia.org |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes, Pro-inflammatory Cytokine Pathways | Certain thiazole carboxamides exhibit anti-inflammatory properties, suggesting potential in treating chronic inflammatory conditions. researchgate.netrsc.org |

| Neurodegenerative Diseases | AMPA Receptors | Thiazole-containing compounds have been investigated for their neuroprotective properties and ability to modulate AMPA receptor activity. nih.gov |

Future work should involve high-throughput screening against diverse panels of biological targets, including enzymes, receptors, and ion channels. Structure-activity relationship (SAR) studies will be crucial to optimize the core structure for enhanced potency and selectivity against newly identified targets. wikipedia.org

Advancements in Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and cost-effective synthetic methodologies is paramount for the future viability of this compound in various applications. Traditional synthetic methods often rely on harsh reagents and generate significant chemical waste. rsc.orgnih.gov Green chemistry principles offer a roadmap for cleaner and more efficient synthesis.

Emerging Sustainable Synthetic Strategies:

| Synthetic Approach | Description | Advantages |

| Green Solvents | Utilizing benign solvents like polyethylene (B3416737) glycol-400 (PEG-400) or water. nih.govmdpi.com | Reduces environmental impact, improves safety, and can simplify purification. |

| Biocatalysis | Employing enzymes or whole-cell systems, such as chitosan-based catalysts, to perform chemical transformations. nih.govbenthamdirect.com | High selectivity, mild reaction conditions, and biodegradability of the catalyst. |

| Microwave and Ultrasound-Assisted Synthesis | Using microwave or ultrasonic irradiation to accelerate reaction rates. rsc.orgnih.gov | Shorter reaction times, higher yields, and often milder conditions. |

| Flow Chemistry | Performing reactions in a continuous flow reactor instead of a traditional batch setup. imp.kiev.ua | Enhanced safety, better process control, improved scalability, and higher reproducibility. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. rsc.org | Increased efficiency, reduced waste, and rapid generation of molecular diversity. |

Future research should focus on optimizing these green methodologies for the synthesis of this compound and its derivatives, aiming for high-yield, scalable, and environmentally benign processes. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of "one drug, one target" is progressively being supplemented by polypharmacology, where a single therapeutic agent is designed to interact with multiple targets simultaneously. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. nih.gov The thiazole scaffold is well-suited for the development of multi-target inhibitors.

For instance, derivatives of thiazole have been identified as multi-targeting kinase inhibitors, concurrently blocking the activity of EGFR, VEGFR-2, and BRAFV600E, all of which are crucial in cancer progression. nih.gov This multi-pronged attack can be more effective than inhibiting a single pathway.

Future research on this compound should intentionally explore its potential as a multi-target agent. This can be achieved through:

Computational Modeling: Using in silico methods to predict the binding of the compound to a range of related targets, such as different protein kinases.

Kinase Profiling: Screening the compound against large panels of kinases to identify both primary and secondary targets.

Phenotypic Screening: Assessing the compound's effect on complex cellular processes that are regulated by multiple pathways.

By rationally designing derivatives of this compound that modulate several key disease-related targets, it may be possible to develop more robust and effective therapeutic agents.

Integration with Emerging Drug Delivery Technologies

The therapeutic efficacy of a potent molecule like this compound can be significantly enhanced through advanced drug delivery systems. These technologies can improve solubility, increase bioavailability, and enable targeted delivery to the site of action, thereby maximizing therapeutic effects while minimizing systemic toxicity. nih.govimp.kiev.ua

Potential Drug Delivery Systems:

| Delivery System | Description | Potential Benefits for this compound |

| Liposomes | Spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov | Improved solubility and bioavailability, reduced toxicity, and potential for passive tumor targeting. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers that can carry drugs within their matrix or on their surface. ontosight.ai | Controlled and sustained release, protection of the drug from degradation, and surface modification for active targeting. |

| Chitosan Nanoparticles | Nanoparticles derived from the natural biopolymer chitosan. nih.gov | Biocompatibility, biodegradability, and mucoadhesive properties, making them suitable for various routes of administration. |

| Micelles | Self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs. imp.kiev.ua | Enhanced solubility and stability of the drug in aqueous environments. |

Future investigations should focus on formulating this compound into these nanocarriers. nih.gov Studies would need to characterize the drug-loaded nanoparticles for size, stability, drug loading efficiency, and release kinetics. Furthermore, targeted delivery could be achieved by decorating the nanoparticle surface with ligands (e.g., antibodies, peptides, or small molecules like folic acid) that bind to receptors overexpressed on diseased cells.

Expanding Applications in Material Science and Catalysis

Beyond its biomedical potential, the unique electronic properties of the thiazole ring make this compound an interesting candidate for applications in material science and catalysis. The electron-accepting nature of the thiazole heterocycle has led to its incorporation into a variety of organic functional materials. rsc.org

Potential Applications in Material Science and Catalysis:

| Application Area | Description | Rationale for Using a Thiazole-Based Compound |

| Organic Electronics | Development of materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). scispace.comrsc.org | The thiazole moiety can act as an electron-accepting unit in organic semiconductors, facilitating charge transport. The planar structure of thiazole-containing polymers can promote efficient intermolecular π–π stacking. nih.govnih.gov |

| Conductive Polymers | Creation of polymers with intrinsic electrical conductivity. | Thiazole units can be incorporated into polymer backbones to enhance their conductivity and stability. |

| Catalysis | Use as a catalyst in organic synthesis. | Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts, which are known to catalyze reactions such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org |

Future research in this domain should explore the synthesis of polymers and oligomers incorporating the this compound unit. The bromine atom provides a convenient handle for polymerization reactions, such as Suzuki or Stille coupling. wikipedia.org The resulting materials could then be characterized for their optical, electronic, and charge-transport properties. Additionally, the synthesis and catalytic activity of novel thiazolium salts derived from this compound could open up new avenues in synthetic organic chemistry.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-5-methylthiazole-4-carboxamide to improve yield and purity?

Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

- Precursor selection : Use brominated thiazole intermediates (e.g., 2-bromo-4-methylthiazole derivatives) and carboxamide coupling agents, as demonstrated in analogous thiazole-carboxamide syntheses .

- Catalyst and solvent systems : Test palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) to enhance coupling efficiency.

- Temperature control : Optimize stepwise heating (e.g., 60–80°C for cyclization, 25°C for amidation) to minimize side reactions.

- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identify methyl (δ 2.5–2.7 ppm) and thiazole ring protons (δ 7.2–8.0 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and bromine-substituted carbons (δ 110–120 ppm).

- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error.

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and monitor degradation products .

Q. How can researchers design preliminary biological activity screens for this compound?

Answer:

- Target selection : Prioritize enzymes or receptors with conserved active sites (e.g., kinases, cytochrome P450) based on structural analogs like 5-amino-thiazole-4-carboxamide inhibitors .

- Assay conditions : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) at physiologically relevant pH (7.4) and temperature (37°C).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

Answer:

- Methodological audit : Compare assay conditions (e.g., buffer composition, incubation time) and cell lines used, as discrepancies often arise from protocol variations .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for heterogeneity in experimental designs .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action?

Answer:

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis (e.g., alanine scanning) .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess ligand-protein stability and conformational changes.

- QSAR models : Corrogate substituent effects (e.g., bromine vs. methyl groups) on activity using descriptors like LogP and polar surface area .

Q. What experimental approaches are critical for establishing structure-activity relationships (SAR) of derivatives?

Answer:

- Derivatization : Synthesize analogs with substitutions at the 5-methyl (e.g., CF₃, Cl) and 4-carboxamide (e.g., N-alkylation) positions .

- Activity cliffs : Identify abrupt changes in potency (e.g., 10-fold IC₅₀ differences) using heatmap visualization of substituent libraries.

- Pharmacophore mapping : Overlay active/inactive analogs to define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.